Comparative Cytotoxicity: N-(4-Fluorophenyl) Derivative is a Key Building Block in a Series with Cell-Line Dependent Potency
This specific compound serves as the N-(4-fluorophenyl) variant (denoted as 3b or a similar intermediate) within a stereoselectively synthesized series of 2-cyano-N-arylacetamides. In the foundational study, the series exhibited IC50 values ranging from 1.1 to >100 µM against the HCT116 colon cancer cell line, with the nature of the N-aryl substituent critically influencing activity [1]. While the exact IC50 for this specific (Z)-4-fluorophenyl analog was not discretely published, its congener, the N-(4-chlorophenyl) derivative, demonstrated substantial potency, and QSAR modeling indicates the 4-fluorophenyl group contributes to an optimal lipophilic-electronic profile essential for sub-10 µM potency.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HCT116 colon cancer cells |
|---|---|
| Target Compound Data | IC50 not individually specified; predicted potent based on QSAR model for N-(4-fluorophenyl) substituent. |
| Comparator Or Baseline | N-(4-chlorophenyl) and N-(4-bromophenyl) analogs from the same series exhibited IC50 values in the low micromolar range (e.g., 3.5-8.2 µM) [1]. |
| Quantified Difference | Class-level inference: The N-aryl substituent's contribution is quantifiable via QSAR (Hammett σ and lipophilicity π), where the 4-fluorophenyl group occupies a favorable region of the 3D-pharmacophore model. |
| Conditions | MTT assay, 48-hour drug exposure, HCT116 human colon cancer cell line. |
Why This Matters
For procurement, this compound is essential for replicating or extending the published anticancer QSAR model, particularly for exploring fluorine-mediated enhancements in metabolic stability while aiming to retain the micromolar potency established for the halogenated aryl series.
- [1] George, R. F. (2012). Stereoselective synthesis and QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides. European Journal of Medicinal Chemistry, 47(1), 377-386. View Source
